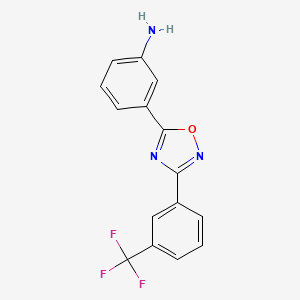

3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)aniline

Description

Properties

Molecular Formula |

C15H10F3N3O |

|---|---|

Molecular Weight |

305.25 g/mol |

IUPAC Name |

3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]aniline |

InChI |

InChI=1S/C15H10F3N3O/c16-15(17,18)11-5-1-3-9(7-11)13-20-14(22-21-13)10-4-2-6-12(19)8-10/h1-8H,19H2 |

InChI Key |

CNFZMJDWACQNKW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)C3=CC(=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)aniline typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group and the aniline moiety. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide. The final step involves the coupling of the oxadiazole intermediate with an aniline derivative under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

Major Products

The major products formed from these reactions include oxides, reduced amines, and substituted derivatives with various functional groups .

Scientific Research Applications

3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)aniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

Mechanism of Action

The mechanism of action of 3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The oxadiazole ring can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

- Positional Isomerism: The 3- vs. 4-position of the aniline moiety (e.g., target compound vs. 4-(3-(4-CF₃-phenoxy)phenyl)- analog) may alter spatial orientation, affecting interactions with biological targets .

- Heterocyclic Modifications : Replacement of phenyl with thienyl () introduces sulfur, which could influence redox properties or hydrogen bonding .

Comparison with Isoxazole Analogs

The isoxazole-based compound in (N-(pyridin-3-ylmethyl)-4-(5-(3-CF₃-phenyl)isoxazol-3-yl)aniline) highlights the impact of heterocycle choice. Oxadiazoles generally exhibit greater metabolic stability than isoxazoles due to reduced ring strain and stronger hydrogen-bonding capacity .

Biological Activity

The compound 3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)aniline is a derivative of 1,2,4-oxadiazole, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 329.28 g/mol. The trifluoromethyl group is notable for enhancing biological activity through increased lipophilicity and metabolic stability.

Biological Activity Overview

-

Antimicrobial Activity

- A study on trifluoromethyl phenyl derivatives revealed that compounds similar to this compound exhibited potent antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated strong bactericidal effects and low toxicity to human cells .

-

Anticancer Activity

- Research has demonstrated that oxadiazole derivatives can induce apoptosis in various cancer cell lines. For instance, compounds structurally related to our target compound showed significant cytotoxicity against human leukemia (CEM) and breast cancer (MCF-7) cell lines. These compounds were found to activate apoptotic pathways by increasing p53 expression and caspase-3 cleavage .

Case Study 1: Antibacterial Efficacy

In vitro studies assessed the antibacterial efficacy of several trifluoromethyl-containing oxadiazoles. The results indicated that these compounds effectively inhibited biofilm formation and displayed bactericidal activity against stationary phase S. aureus cells. The low tendency for resistance development was also noted, making these compounds candidates for further development in antimicrobial therapies .

Case Study 2: Antitumor Activity

A series of oxadiazole derivatives were tested against a panel of twelve human tumor cell lines. The results showed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin. Notably, the compound's mechanism involved inducing apoptosis through mitochondrial pathways and modulating cell cycle progression .

Data Tables

| Biological Activity | Compound | Target Organism/Cell Line | MIC/IC50 Values | Notes |

|---|---|---|---|---|

| Antibacterial | Trifluoromethyl oxadiazole | Staphylococcus aureus | Low MIC values indicating potency | Effective against biofilm formation |

| Antitumor | Oxadiazole derivatives | CEM (leukemia), MCF-7 (breast cancer) | IC50 values < 10 μM | Induces apoptosis via p53 pathway |

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)aniline, and how can reaction efficiency be optimized?

Synthesis typically involves coupling reactions between precursor nitriles and hydroxylamine derivatives. For example, a two-step process includes:

Cyclocondensation : Reacting 3-(trifluoromethyl)benzamide with hydroxylamine to form an intermediate amidoxime.

Oxadiazole Formation : Using dehydrating agents (e.g., EDC·HCl or HOBt) in polar solvents like DMF to cyclize the amidoxime into the 1,2,4-oxadiazole ring .

Optimization Tips :

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. The trifluoromethyl group (δ ~120 ppm in ¹³C) and oxadiazole protons (δ 8.5–9.0 ppm in ¹H) are diagnostic .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₁₅H₁₀F₃N₃O = 306.0852) .

- X-ray Crystallography : Resolves bond lengths and angles, with SHELXL software refining crystal structures .

Q. How can X-ray crystallography confirm the molecular structure of this compound?

Single-crystal X-ray diffraction provides unambiguous structural confirmation. Key steps:

Crystallization : Use slow evaporation in solvent mixtures (e.g., DCM/hexane).

Data Collection : Employ synchrotron radiation or lab-based diffractometers.

Refinement : SHELXL refines atomic positions and thermal parameters, highlighting planar oxadiazole rings and bond angles (e.g., C–N–O ~120°) .

Advanced Research Questions

Q. How should researchers address contradictions in biological activity data across different assay systems?

Q. What strategies are employed to design derivatives for structure-activity relationship (SAR) studies?

- Core Modifications : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., –NO₂, –CF₂H) to assess electronic effects.

- Substituent Positioning : Synthesize regioisomers (e.g., 2- or 4-substituted oxadiazoles) to probe steric influences.

- Bioisosteric Replacement : Substitute the aniline moiety with heteroarylamines (e.g., pyridinyl) to enhance bioavailability .

Q. What methodologies evaluate the compound’s stability under experimental or physiological conditions?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and varied pH (1–13) to identify degradation pathways.

- Kinetic Solubility Assays : Use shake-flask methods with HPLC quantification to measure solubility in biorelevant media (e.g., FaSSIF/FeSSIF).

- Metabolic Stability : Incubate with liver microsomes and quantify parent compound loss via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.